Cas no 2228084-86-2 (2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid)

2-Amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid is a brominated pyridine derivative featuring a branched aliphatic amino acid structure. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine substituent and chiral center. The presence of both amino and carboxyl functional groups enables its use in peptide coupling reactions or as a building block for heterocyclic frameworks. Its sterically hindered methyl group may enhance stability in certain synthetic pathways. The product is typically employed in controlled environments for the development of biologically active molecules, offering a balance of reactivity and structural diversity for targeted applications.
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid structure
2228084-86-2 structure
商品名:2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
CAS番号:2228084-86-2
MF:C10H13BrN2O2
メガワット:273.126421689987
CID:5998962
PubChem ID:165641918

2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
    • 2228084-86-2
    • EN300-2001799
    • インチ: 1S/C10H13BrN2O2/c1-10(2,7(12)9(14)15)6-4-3-5-13-8(6)11/h3-5,7H,12H2,1-2H3,(H,14,15)
    • InChIKey: OZCNEJGRJOJSTA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CN=1)C(C)(C)C(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 272.01604g/mol
  • どういたいしつりょう: 272.01604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 76.2Ų

2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2001799-0.05g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
0.05g
$1428.0 2023-09-16
Enamine
EN300-2001799-0.25g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
0.25g
$1564.0 2023-09-16
Enamine
EN300-2001799-1.0g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
1g
$1701.0 2023-06-02
Enamine
EN300-2001799-0.5g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
0.5g
$1632.0 2023-09-16
Enamine
EN300-2001799-5g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
5g
$4930.0 2023-09-16
Enamine
EN300-2001799-2.5g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
2.5g
$3332.0 2023-09-16
Enamine
EN300-2001799-10.0g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
10g
$7312.0 2023-06-02
Enamine
EN300-2001799-5.0g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
5g
$4930.0 2023-06-02
Enamine
EN300-2001799-0.1g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
0.1g
$1496.0 2023-09-16
Enamine
EN300-2001799-10g
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2228084-86-2
10g
$7312.0 2023-09-16

2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid 関連文献

2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acidに関する追加情報

Compound 2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid (CAS No: 2228084-86-2)

Compound 2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid, with the CAS registry number 2228084-86-2, is a chemically synthesized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a bromopyridine moiety, and a methylbutanoic acid group. The combination of these functional groups imparts the compound with distinctive chemical and biological properties, making it a subject of interest for researchers exploring its potential applications in drug development and material science.

The molecular structure of compound 2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid is notable for its complexity and diversity of functional groups. The amino group (-NH₂) at position 2 provides nucleophilic character, while the bromopyridine moiety introduces aromaticity and potential for hydrogen bonding interactions. The methylbutanoic acid group contributes acidity due to the carboxylic acid (-COOH) functionality and adds hydrophobicity through the methyl substituent. This balance of polar and non-polar groups makes the compound versatile in terms of its chemical reactivity and biological activity.

Recent studies have highlighted the potential of compound 2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in developing inhibitors for various enzymes, including kinases and proteases, which are critical targets in oncology and infectious diseases. The bromine atom in the pyridine ring serves as an excellent leaving group, facilitating substitution reactions that can be exploited to introduce diverse substituents into the molecule, thereby expanding its pharmacological profile.

In addition to its role in drug discovery, this compound has also been investigated for its potential in materials science. Its ability to form hydrogen bonds and engage in π–π interactions makes it a candidate for self-assembling structures, such as supramolecular polymers or liquid crystals. These properties could be harnessed in the development of advanced materials with applications in electronics, optics, and drug delivery systems.

The synthesis of compound 2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and oxidations. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential large-scale production.

In terms of biological activity, recent findings suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation without significantly affecting similar enzymes in healthy cells. Such findings underscore its potential as a lead compound for anti-cancer drug development.

The study of compound 2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid has also contributed to our understanding of structure–activity relationships (SAR) in medicinal chemistry. By modifying different parts of the molecule—such as altering the substituents on the pyridine ring or modifying the amino group—researchers can systematically investigate how these changes influence the compound's pharmacokinetic properties, bioavailability, and efficacy.

Furthermore, computational modeling studies have been conducted to predict the binding modes of this compound with various biological targets. These studies provide valuable insights into how the molecule interacts with proteins at atomic resolution, guiding further optimization efforts to enhance binding affinity and selectivity.

In conclusion, compound 2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid (CAS No: 2228084-86-

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